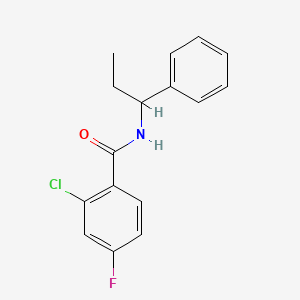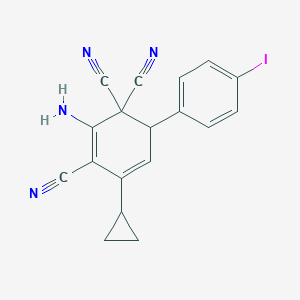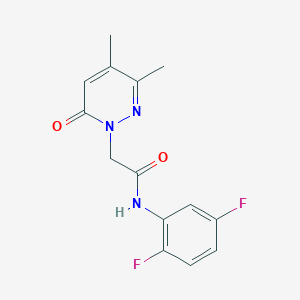![molecular formula C15H11BrN4O B5320979 N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5320979.png)
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide, also known as BRD-7389, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide selectively binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and other transcriptional regulators. This inhibits the recruitment of RNA polymerase II to the promoter regions of oncogenes, leading to their downregulation. At the same time, the upregulation of tumor suppressor genes results in the suppression of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-proliferative effect on cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their elimination. In addition, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for the growth and spread of cancer.
实验室实验的优点和局限性
One of the main advantages of N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide is its selectivity for BRD4, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its low solubility, which can make it challenging to work with in certain experimental settings.
未来方向
There are several future directions for the development and use of N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide. One area of focus is the identification of biomarkers that can predict response to this compound treatment. Another area of focus is the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the use of this compound in other diseases, such as inflammatory disorders or neurological disorders, is also being explored.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. Its selectivity for BRD4 and good pharmacokinetic properties make it a promising candidate for further development as a cancer therapy. However, further research is needed to fully understand its mechanism of action and potential applications in other disease settings.
合成方法
The synthesis of N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide involves several steps, including the reaction of 4-bromo-1H-pyrazole with 4-aminobenzonitrile, followed by the reaction of the resulting product with isonicotinic acid. The final product is obtained through purification and isolation processes. The purity and quality of the final product are critical for its use in scientific research.
科学研究应用
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the development and progression of cancer. Inhibition of BRD4 by this compound leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the suppression of cancer cell growth.
属性
IUPAC Name |
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O/c16-12-9-18-20(10-12)14-3-1-13(2-4-14)19-15(21)11-5-7-17-8-6-11/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWYJVHHIVECAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-methoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320905.png)
![2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5320917.png)
![rel-(1R,5S)-8-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5320923.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5320938.png)


![N-({1-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5320966.png)
![8-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5320972.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5320982.png)
![N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide](/img/structure/B5320985.png)
![3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5320992.png)